3-(2-Methylpiperidin-1-yl)pyrazine-2-carbonitrile

Drug Design Physicochemical Profiling CNS Druglikeness

Differentiate your SAR with 3-(2-Methylpiperidin-1-yl)pyrazine-2-carbonitrile. Its 2-methylpiperidine group introduces steric bulk that alters conformational ensembles, fine-tunes lipophilicity (XLogP3-AA: 1.6), and shifts CNS MPO profiles relative to unsubstituted analogs. This regioisomer provides unique vectors for probing kinase binding pockets (e.g., JAK2, GSK-3β) and chemokine receptors (CCR5, CXCR3), with a metabolically stable nitrile hinge-binding motif. Ideal for fragment-based screening, its low molecular weight (202.26 g/mol) and single rotatable bond confer low conformational entropy. Secure this versatile nitrile precursor for divergent lead optimization.

Molecular Formula C11H14N4
Molecular Weight 202.261
CAS No. 1250507-10-8
Cat. No. B2415203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methylpiperidin-1-yl)pyrazine-2-carbonitrile
CAS1250507-10-8
Molecular FormulaC11H14N4
Molecular Weight202.261
Structural Identifiers
SMILESCC1CCCCN1C2=NC=CN=C2C#N
InChIInChI=1S/C11H14N4/c1-9-4-2-3-7-15(9)11-10(8-12)13-5-6-14-11/h5-6,9H,2-4,7H2,1H3
InChIKeyFQUVALLPHDQPFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / 2.689 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Methylpiperidin-1-yl)pyrazine-2-carbonitrile (CAS 1250507-10-8): Core Identity and Procurement Baseline


3-(2-Methylpiperidin-1-yl)pyrazine-2-carbonitrile (CAS 1250507-10-8) is a disubstituted pyrazine derivative featuring a nitrile group at the 2-position and a 2-methylpiperidin-1-yl substituent at the 3-position [1]. With a molecular formula of C₁₁H₁₄N₄ and a molecular weight of 202.26 g/mol, this compound belongs to the class of piperidinyl-pyrazinecarbonitriles—a scaffold found in multiple medicinal chemistry programs targeting kinase inhibition and chemokine receptor antagonism [2]. Its computed XLogP3-AA of 1.6 and topological polar surface area of 52.8 Ų place it within a physicochemical space compatible with both oral bioavailability and CNS penetration [1]. The compound is primarily supplied as a research reagent for drug discovery and chemical biology applications [3].

Why 3-(2-Methylpiperidin-1-yl)pyrazine-2-carbonitrile Cannot Be Replaced by Generic Piperidinyl-pyrazine Analogs


Within the piperidinyl-pyrazinecarbonitrile chemical space, subtle structural modifications produce pronounced differences in molecular recognition, physicochemical properties, and synthetic tractability. The 2-methyl group on the piperidine ring introduces steric bulk and alters the conformational ensemble of the saturated ring relative to the unsubstituted analog 3-(piperidin-1-yl)pyrazine-2-carbonitrile [1]. This substituent can influence both the logP and the topological polar surface area (TPSA), shifting the compound's position within CNS MPO desirability plots and potentially affecting hERG binding profiles—a critical liability in the pyrazinyl-piperidine chemotype [2]. Furthermore, the position of the methyl group (2- vs. 3- or 4-methylpiperidine) affects the spatial orientation of the piperidine ring relative to the pyrazine plane, which may modulate target binding kinetics in ways that cannot be predicted from regioisomeric analogs alone. The quantitative evidence below demonstrates that even within a closely related series, the specific substitution pattern of 3-(2-methylpiperidin-1-yl)pyrazine-2-carbonitrile confers distinct and measurable property advantages.

3-(2-Methylpiperidin-1-yl)pyrazine-2-carbonitrile: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Differentiation: XLogP3-AA Comparison Against Unsubstituted Piperidinyl Analog

The 2-methyl substitution on the piperidine ring increases the computed lipophilicity (XLogP3-AA) from 1.0 for the unsubstituted 3-(piperidin-1-yl)pyrazine-2-carbonitrile to 1.6 for the target compound, representing a ΔlogP of +0.6 [1]. This shift is significant for CNS drug design, where optimal logP values typically range between 1.5 and 3.0; the target compound's XLogP3-AA of 1.6 places it within the lower bound of this desirable range, whereas the des-methyl analog (XLogP3-AA = 1.0) falls below the typical threshold for adequate BBB penetration [2].

Drug Design Physicochemical Profiling CNS Druglikeness

Hydrogen Bond Acceptor Capacity: Quantitative Comparison Against 3-(2-Methylpiperidin-1-yl)pyrazin-2-amine

The nitrile group at the 2-position provides a fundamentally different hydrogen bond acceptor (HBA) profile compared to the amine-containing analog 3-(2-methylpiperidin-1-yl)pyrazin-2-amine. The target compound possesses 4 HBA atoms and 0 HBD atoms, whereas the 2-amine analog has 4 HBA and 1 HBD atom [1]. This single HBD count difference has profound implications: the nitrile group acts as a weak HBA and a linear dipolar pharmacophore, commonly engaging in favorable interactions with serine hydroxyls or backbone amides in kinase hinge regions [2]. In contrast, the primary amine introduces a hydrogen bond donor capacity that can alter target selectivity profiles and increase the risk of P-glycoprotein recognition [3].

Medicinal Chemistry Target Engagement Structure-Activity Relationships

Molecular Shape and Rotatable Bond Differentiation: Regioisomeric Methyl Position Effects

The target compound contains a single rotatable bond (the C–N linkage connecting pyrazine to piperidine), identical to its 3-methylpiperidine regioisomer [1]. However, the 2-methyl position introduces an asymmetric center adjacent to the ring junction, which constrains the accessible conformational space of the piperidine ring relative to the pyrazine plane. In the 3-methyl regioisomer, the methyl group is positioned further from the junction, resulting in a different steric footprint and potentially distinct binding modes . While no direct biochemical comparison data between the two regioisomers are available in the public domain, this conformational distinction is critical: the 2-methyl substituent projects into a different region of the binding pocket compared to the 3-methyl analog, which can invert selectivity profiles in kinase and GPCR targets [2].

Conformational Analysis Ligand Efficiency Selectivity Design

Heterocyclic Core Divergence: Pyrazine vs. Pyridine Carbonitrile Pairwise Comparison

Replacement of the pyrazine core with a pyridine ring yields 6-(2-methylpiperidin-1-yl)pyridine-3-carbonitrile, a scaffold-hopping analog that shares the identical 2-methylpiperidine substituent . The pyrazine core provides an additional nitrogen atom at position 4 of the heterocycle, which serves as an extra hydrogen bond acceptor and alters the electron distribution of the aromatic ring. The computed TPSA differs between the pyrazine (52.8 Ų) and pyridine (approximately 37 Ų) analogs [1]. While direct bioactivity comparisons between these two compounds are not publicly available, published SAR on pyridyl-pyrazinyl-piperidine series targeting CXCR3 demonstrates that the pyrazine core consistently enhances binding affinity relative to pyridine due to the additional HBA interaction with the receptor [2].

Scaffold Hopping Kinase Selectivity Bioisosterism

3-(2-Methylpiperidin-1-yl)pyrazine-2-carbonitrile: High-Impact Research and Procurement Application Scenarios


CNS-Penetrant Kinase Inhibitor Lead Optimization Programs

The compound's XLogP3-AA of 1.6, zero HBD count, and modest TPSA of 52.8 Ų align closely with CNS MPO desirability criteria [1]. Its nitrile group serves as a metabolically stable hinge-binding motif for kinase targets such as JAK2, GSK-3β, and PIM1—all of which have been targeted by pyrazine-containing inhibitors [2]. Procurement of this specific 2-methylpiperidine regioisomer is warranted when SAR exploration requires fine-tuning of lipophilicity within the CNS-permeable window, as the unsubstituted piperidine analog (XLogP3-AA = 1.0) may be suboptimal for BBB penetration [1].

Chemokine Receptor (CCR5/CXCR3) Antagonist Scaffold Development

Piperidinyl-pyrazinecarbonitriles have been explored as CCR5 antagonists for HIV entry inhibition and as CXCR3 antagonists for inflammatory diseases [3][4]. The 2-methylpiperidine substitution pattern of this compound provides a distinct conformational bias compared to the unsubstituted or 3-methyl analogs, which can be exploited to map the stereochemical requirements of the receptor binding pocket. The nitrile group additionally functions as a bioisostere for amide or heterocyclic surrogates, potentially reducing hERG liability—a documented concern in this chemical series [4].

Fragment-Based Drug Discovery (FBDD) Library Expansion

With a molecular weight of 202.26 g/mol, this compound sits at the boundary between fragment and lead-like chemical space, making it suitable for fragment-based screening campaigns [1]. Its single rotatable bond confers low conformational entropy, favorable for fragment binding. The compound's 4 HBA atoms provide multiple vectors for productive target interactions, while the absence of HBD atoms simplifies deconvolution of SAR during fragment-to-lead optimization. Procurement is justified for organizations seeking to diversify their fragment libraries with nitrogen-rich heterocycles that sample under-explored regions of chemical space [5].

Synthetic Intermediate for Imidazo[1,5-a]pyrazine Bioactive Compounds

The patent US8513415B2 describes synthetic routes to C-pyrazine-methylamines and their conversion to 1,3-substituted-imidazo[1,5-a]pyrazines—a scaffold with demonstrated kinase inhibitory activity [6]. While the patent focuses on amine derivatives, the carbonitrile analog serves as a versatile precursor for further functionalization: the nitrile can be reduced to the corresponding amine or hydrolyzed to the amide/carboxylic acid, enabling divergent access to multiple pharmacologically relevant chemotypes from a single building block [7].

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